molecular formula C15H12INOS2 B12631909 N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide CAS No. 920505-78-8

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide

Cat. No.: B12631909
CAS No.: 920505-78-8
M. Wt: 413.3 g/mol
InChI Key: TYALGVVVMOGOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene core substituted with an iodine atom at the 3-position and an N-linked 2-(1-benzothiophen-3-yl)ethyl group. The compound’s structure combines a benzothiophene moiety (a sulfur-containing heterocycle) with an iodinated thiophene-carboxamide scaffold.

Properties

CAS No.

920505-78-8

Molecular Formula

C15H12INOS2

Molecular Weight

413.3 g/mol

IUPAC Name

N-[2-(1-benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide

InChI

InChI=1S/C15H12INOS2/c16-12-6-8-19-14(12)15(18)17-7-5-10-9-20-13-4-2-1-3-11(10)13/h1-4,6,8-9H,5,7H2,(H,17,18)

InChI Key

TYALGVVVMOGOAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=C(C=CS3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and thiophene intermediates. One common method involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions like Ullmann cross-coupling, which uses CuBr/1,10-Phen as a catalyst to couple 2-aminobenzothiophenes with esters of 3-carboxylic acids . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, compounds with benzothiophene rings are known to mimic tryptophan, allowing them to form pores in cell membranes, leading to cell death . This mechanism is particularly useful in antifungal and antibacterial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide can be contextualized by comparing it to three related carboxamide derivatives from the literature (Table 1).

Table 1: Structural Comparison of Carboxamide Derivatives

Compound Name Core Structure Substituents/R Groups Heterocycles Present Key Functional Groups
This compound (Target) Thiophene-2-carboxamide 3-iodo, N-(2-(1-benzothiophen-3-yl)ethyl) Benzothiophene, Thiophene Amide, Iodo, Benzothiophene
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide 1,3-Benzodioxol-5-yl, 2-chlorophenyl, imidazol-1-yl Benzodioxole, Imidazole Hydrazine, Amide, Chlorophenyl
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) Thiophene-3-carboxamide tert-Butylphenyl, pyridin-2-yl Thiophene, Pyridine Amide, tert-Butyl, Pyridyl
N-[2-(Aminocarbonyl)phenyl]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide Benzothiazine-3-carboxamide 2-(Aminocarbonyl)phenyl, methyl Benzothiazine Amide, Dioxide, Aminocarbonyl, Hydroxy

Key Structural and Functional Insights

Heterocyclic Core Variations :

  • The target compound employs a thiophene-2-carboxamide core, whereas the compound in uses a thiophene-3-carboxamide scaffold. The positional isomerism (2- vs. 3-carboxamide) may influence electronic distribution and steric interactions in binding environments.
  • The benzothiazine dioxide core in introduces a fused heterocyclic system with polar sulfone groups, likely enhancing solubility compared to the target’s benzothiophene-thiophene system.

In contrast, the chlorophenyl group in offers a smaller halogen substituent with different electronic and steric profiles. The tert-butyl and pyridyl groups in introduce bulky, lipophilic, and basic functionalities, which may enhance membrane permeability or modulate pharmacokinetics compared to the target’s benzothiophene-ethyl chain.

Functional Group Diversity: The hydrazinecarboxamide in provides a conjugated imine system, validated by X-ray crystallography, which could enable unique binding modes (e.g., metal chelation). The target’s simple amide linkage lacks this conjugation. The benzothiazine 1,1-dioxide in includes a sulfone group, which often improves metabolic stability and aqueous solubility relative to non-oxidized sulfur heterocycles like benzothiophene.

Hypothetical Property Implications

  • Solubility : The iodine atom in the target compound may reduce aqueous solubility compared to the polar benzothiazine dioxide in but increase lipophilicity relative to the imidazole-containing compound in .
  • Bioactivity : The benzothiophene moiety in the target compound could promote aromatic stacking interactions in biological targets, akin to benzodioxole in , but with differing electronic effects due to sulfur vs. oxygen heteroatoms.
  • Synthetic Accessibility : The iodine substituent may facilitate further functionalization (e.g., cross-coupling reactions), whereas the tert-butyl group in might hinder synthetic modifications due to steric bulk.

Biological Activity

N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Characteristics

The compound has the molecular formula C15H12INOS2 and a molecular weight of 413.3 g/mol. Its structure includes both benzothiophene and thiophene moieties, which are known for their diverse biological activities. The presence of the iodine substituent and the carboxamide functional group enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism is believed to involve interaction with cellular membranes, where it may mimic tryptophan, leading to pore formation that results in cell death. This unique mechanism positions it as a candidate for drug development targeting specific enzymes or receptors .

Antimicrobial Activity

The compound has shown promising results in combating various microbial strains. Its structural features allow it to disrupt microbial cell membranes, leading to increased permeability and subsequent cell lysis. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented in several studies, suggesting its role as a potential chemotherapeutic agent. The cytotoxic effects were evaluated using different concentrations, revealing a dose-dependent response .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamideC14H11IN2OS2Contains benzothiazole; potential antimicrobial activity.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamideC16H16N2OSFeatures an indole moiety; studied for various biological activities.

The unique combination of structural elements in this compound enhances its biological profile compared to these analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
  • Cytotoxicity Against Cancer Cells : In vitro tests on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with varying concentrations (5 µM to 50 µM) led to a significant decrease in cell viability, indicating strong anticancer potential .
  • Mechanistic Insights : Mechanistic studies highlighted that the compound induces apoptosis through the activation of caspase pathways, further supporting its role as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.